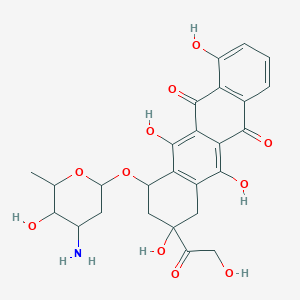

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione is a useful research compound. Its molecular formula is C26H27NO11 and its molecular weight is 529.5 g/mol. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

14-Hydroxy Carminomycin, also known as DTXSID40989229, primarily targets the synthesis of nucleic acids in cells of microorganisms and malignant tumors . It forms complexes with DNA, which significantly increases the melting temperature of DNA .

Mode of Action

The compound interacts with its targets by selectively inhibiting the synthesis of nucleic acids in cells. It forms complexes with DNA in vitro, which considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of nucleic acids. It inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase . The compound also inhibits repair in bacterial cells injured by radiation and alkylating agents .

Pharmacokinetics

It is known that the presence of a c14 hydroxy group drastically reduces the appearance of the c13 hydroxy metabolites in plasma . Substitution of the C4-H with C4-OH and C4-OCH3, in this rank order, decreases the area under the plasma concentration-time curves of the parent compounds and their C13 hydroxy metabolites .

Result of Action

The molecular and cellular effects of 14-Hydroxy Carminomycin’s action include the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors . Importantly, carminomycin, 14-hydroxycarminomycin, and its derivatives were similarly active for wild type cells and their multidrug-resistant (MDR) sublines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 14-Hydroxy Carminomycin. In general, environmental factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can contribute to the development and spread of antibiotic resistance .

Activité Biologique

The compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione has garnered attention in biological research due to its potential therapeutic applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple hydroxyl groups and an amino moiety that may contribute to its biological interactions. Its molecular formula is C26H27NO11, with a molecular weight of approximately 529.5 g/mol. The presence of hydroxyl groups suggests potential for hydrogen bonding, which can influence its solubility and interaction with biological targets.

Targeting Nucleic Acids : The primary mechanism of action for this compound involves the inhibition of nucleic acid synthesis. It has been shown to interact with DNA in vitro, significantly increasing the melting temperature of DNA and inhibiting the template activity of DNA-dependent RNA polymerase. This action is crucial for its potential use in anticancer therapies as it disrupts the replication and transcription processes in rapidly dividing cells.

Biochemical Pathways : The compound affects several biochemical pathways related to nucleic acid metabolism. By inhibiting RNA synthesis, it can lead to reduced protein synthesis and ultimately cell death in malignant cells.

Biological Activity

- Antitumor Activity : Several studies have demonstrated the antitumor properties of this compound. In vitro assays have shown that it exhibits significant growth inhibition against various cancer cell lines. For instance, the MTT assay has indicated cytotoxic effects on tumor cells comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. It demonstrated effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent .

- Pharmacokinetics : Research into the pharmacokinetics of this compound reveals that it can be effectively absorbed and distributed within biological systems. Its interaction with cellular membranes and subsequent cellular uptake are critical for its therapeutic efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of proliferation in breast cancer cells (MCF-7). The IC50 values were comparable to those observed with doxorubicin treatment .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| A375 (Melanoma) | 12 | 48 hours |

| HCT116 (Colon) | 18 | 72 hours |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 1000 µg/mL for S. aureus, suggesting moderate antimicrobial activity that could be further explored for therapeutic applications .

Propriétés

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELCDTXCWBAMFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989229 |

Source

|

| Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69401-50-9 |

Source

|

| Record name | 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-, (8S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.